methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate
Description
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is a cyclohexane-based compound featuring a methyl ester and a pyrrolidine carboxamide substituent.
Properties
IUPAC Name |
methyl 1-(pyrrolidine-1-carbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-18-11(16)13(7-3-2-4-8-13)14-12(17)15-9-5-6-10-15/h2-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQHMRJQVCLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate typically involves the amidation of a carboxylic acid derivative with a pyrrolidine derivative. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine-1-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester and amide groups into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol and pyrrolidine derivatives.
Substitution: Formation of various substituted cyclohexane and pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific protein targets.
Mechanism of Action
The mechanism of action of methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The ester and amide groups can participate in additional interactions, stabilizing the compound within the active site of the target protein .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The target compound’s pyrrolidine carboxamide group distinguishes it from analogs with pyridine, pyrimidine, or azetidine substituents. Key comparisons include:
Methyl 1-(6-Methoxypyridin-3-yl)cyclohexanecarboxylate ()
- Substituent : 6-Methoxypyridin-3-yl (aromatic heterocycle).
Ethyl 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylate ()
- Substituent : 5-Bromopyridin-2-yl (halogenated aromatic heterocycle) and piperidine.
- Key Differences :
- Bromine increases molecular weight (313.20 g/mol) and introduces steric/electronic effects for Suzuki-Miyaura couplings.
- Piperidine (six-membered ring) offers greater conformational flexibility than pyrrolidine .
Methyl 1-(5-Bromopyridin-2-yl)azetidine-3-carboxylate ()
- Substituent : Azetidine (four-membered saturated ring) and bromopyridine.
- Lower molecular weight (271.12 g/mol) compared to the target compound (estimated ~312 g/mol) .
Cyclohexanecarboxylate Derivatives ()
- Example: Methyl 1-(6-methoxypyridin-3-yl)cyclohexanecarboxylate is synthesized via n-butyllithium-mediated lithiation and palladium-catalyzed coupling.
- Relevance: Highlights the utility of organometallic reagents in functionalizing cyclohexane esters .
Biological Activity
Methyl 1-(pyrrolidine-1-carboxamido)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article will explore the compound's biological activity, focusing on its neuroprotective properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by a cyclohexane ring substituted with a methyl ester and a pyrrolidine-derived carboxamide. Its molecular formula is C_{13}H_{21}N_{1}O_{3}, with a molecular weight of approximately 241.33 g/mol. The unique combination of cyclohexane and pyrrolidine structures contributes to its distinct pharmacological profiles.
Biological Activities
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Key findings include:
- Oxidative Stress Modulation : The compound appears to reduce oxidative stress in neuronal cell cultures (e.g., SH-SY5Y) exposed to neurotoxic insults like amyloid-beta (Aβ) peptides.
- Neuroinflammation Reduction : It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating anti-inflammatory properties.
- Enhanced Neuronal Survival : In vitro assays demonstrated increased cell viability and reduced apoptosis in treated neuronal cultures.
In Vitro Studies
In vitro studies have utilized neuronal cell cultures to assess the compound's effects on cell viability and inflammatory markers. The following assays were commonly employed:
- Cell Viability Assays : These assays measured the survival rate of neurons after exposure to neurotoxic agents.
- Reactive Oxygen Species (ROS) Measurement : ROS levels were quantified to evaluate oxidative stress.
- Cytokine Profiling : Levels of inflammatory markers were assessed using ELISA techniques.
Animal Studies
Animal models, particularly transgenic mice that mimic Alzheimer's pathology, have been used to evaluate cognitive function and brain pathology after treatment with this compound. Key outcomes included:
- Cognitive Improvement : Treated mice exhibited improved memory and spatial learning capabilities compared to control groups.
- Pathological Assessment : Histological analysis revealed reduced amyloid plaque accumulation in the brains of treated mice.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The table below summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-pyrrolidinecarboxylate | Pyrrolidine ring with a carboxylate group | Primarily studied for neuroprotection |
| N-(4-methylphenyl)pyrrolidine-1-carboxamide | Pyrrolidine ring substituted with aryl groups | Potential anti-cancer activity |
| Methyl 3-pyrrolidinocarbonylcyclopentane | Cyclopentane instead of cyclohexane | Different ring size affects steric properties |
| Methyl 2-(methylamino)pyrrolidine-3-carboxylate | Contains an additional amine group | Enhanced biological activity due to amine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
